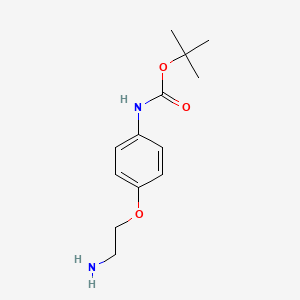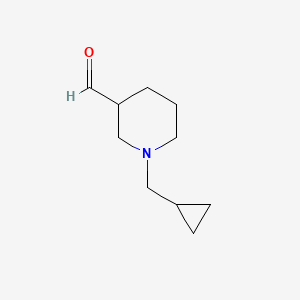
1-(Cyclopropylmethyl)piperidine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)piperidine-3-carbaldehyde is an organic compound with the molecular formula C10H17NO It features a piperidine ring substituted with a cyclopropylmethyl group and an aldehyde functional group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)piperidine-3-carbaldehyde typically involves the reaction of cyclopropylmethylamine with piperidine-3-carboxaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Cyclopropylmethyl)piperidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(Cyclopropylmethyl)piperidine-3-carboxylic acid.
Reduction: Formation of 1-(Cyclopropylmethyl)piperidine-3-methanol.
Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Cyclopropylmethyl)piperidine-3-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopropylmethyl)piperidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also modulate signaling pathways and enzyme activities, contributing to its observed effects .
Comparación Con Compuestos Similares
1-(Cyclopropylmethyl)piperidine-4-carbaldehyde: Similar structure but with the aldehyde group at the 4-position.
Piperidine-3-carbaldehyde: Lacks the cyclopropylmethyl group, making it less sterically hindered.
Cyclopropylmethylamine: Lacks the piperidine ring, making it a simpler molecule.
Uniqueness: 1-(Cyclopropylmethyl)piperidine-3-carbaldehyde is unique due to the presence of both the cyclopropylmethyl group and the aldehyde functional group on the piperidine ring. This combination of structural features imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C10H17NO |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(cyclopropylmethyl)piperidine-3-carbaldehyde |
InChI |
InChI=1S/C10H17NO/c12-8-10-2-1-5-11(7-10)6-9-3-4-9/h8-10H,1-7H2 |
Clave InChI |
FVNMKMIJUVOUPH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2CC2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


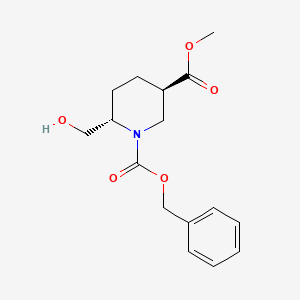
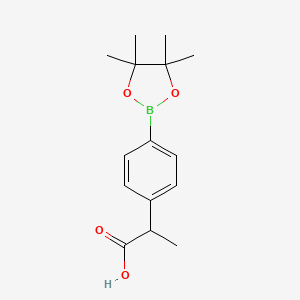
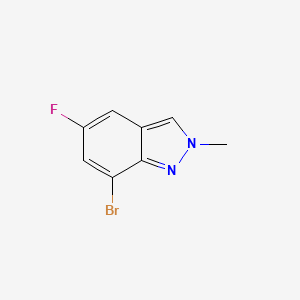
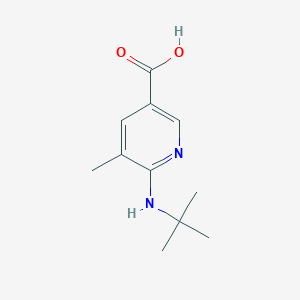

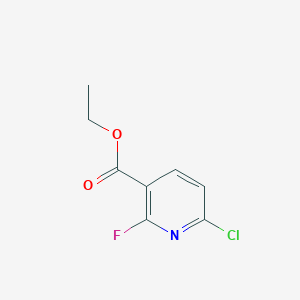
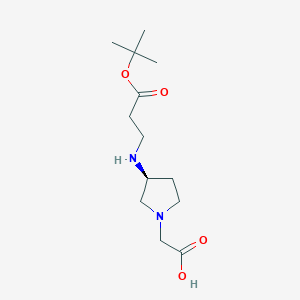
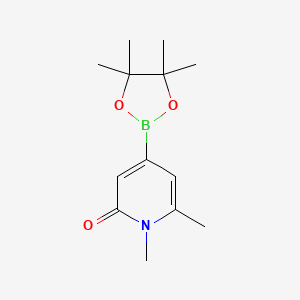
amine](/img/structure/B13002402.png)


![3-Chloro-5,8-dimethyl-2H-benzo[1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002436.png)
![6-Fluoro-1-azaspiro[3.3]heptane](/img/structure/B13002448.png)
